N-[(4-Phenyl-4-piperidinyl)methyl]acetamide N-[(4-Phenyl-4-piperidinyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 83763-23-9
VCID: VC18736745
InChI: InChI=1S/C14H20N2O/c1-12(17)16-11-14(7-9-15-10-8-14)13-5-3-2-4-6-13/h2-6,15H,7-11H2,1H3,(H,16,17)
SMILES:
Molecular Formula: C14H20N2O
Molecular Weight: 232.32 g/mol

N-[(4-Phenyl-4-piperidinyl)methyl]acetamide

CAS No.: 83763-23-9

Cat. No.: VC18736745

Molecular Formula: C14H20N2O

Molecular Weight: 232.32 g/mol

* For research use only. Not for human or veterinary use.

N-[(4-Phenyl-4-piperidinyl)methyl]acetamide - 83763-23-9

Specification

CAS No. 83763-23-9
Molecular Formula C14H20N2O
Molecular Weight 232.32 g/mol
IUPAC Name N-[(4-phenylpiperidin-4-yl)methyl]acetamide
Standard InChI InChI=1S/C14H20N2O/c1-12(17)16-11-14(7-9-15-10-8-14)13-5-3-2-4-6-13/h2-6,15H,7-11H2,1H3,(H,16,17)
Standard InChI Key SGMDFWKELXIHQV-UHFFFAOYSA-N
Canonical SMILES CC(=O)NCC1(CCNCC1)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

N-[(4-Phenyl-4-piperidinyl)methyl]acetamide (CAS: 83763-23-9) belongs to the class of piperidine acetamides, with a molecular formula of C₁₉H₂₄N₂O and a molecular weight of 296.41 g/mol. Its structure features a piperidine ring substituted at the 4-position with a phenyl group and a methylacetamide side chain. The compound’s stereoelectronic properties make it a candidate for studying receptor-ligand interactions, though pharmacological data remain limited in publicly available literature .

Structural Comparison with Analogous Compounds

A structurally related analog, N-[(1-benzyl-4-phenyl-4-piperidyl)methyl]acetamide (CAS: 7152-05-8), differs by the addition of a benzyl group at the piperidine nitrogen. Key physicochemical properties of this analog include :

PropertyValue
Molecular FormulaC₂₁H₂₆N₂O
Molecular Weight322.44 g/mol
Density1.08 g/cm³
Boiling Point501.5°C (at 760 mmHg)
Flash Point257.1°C
LogP3.685

This analog’s higher molecular weight and lipophilicity (LogP) compared to the parent compound highlight the impact of N-benzylation on physicochemical behavior .

Synthesis and Manufacturing

General Synthetic Routes

The synthesis of piperidine acetamides typically involves reductive amination or N-acylation of piperidine precursors. A patent by Sterling Drug Inc. describes a method for synthesizing related compounds via hydrogenation and acid-catalyzed cyclization :

  • Hydrogenation of intermediates:

    • A mixture of 4-N-(N-acetyl-anilino)-1-benzyl-4-(ethoxy-carbonyl)-piperidine, ethanol, hydrochloric acid, and water is hydrogenated using palladium-on-charcoal (Pd/C) at 40°C .

    • Post-reaction purification involves filtration, solvent evaporation, and extraction with toluene .

  • Acid-catalyzed cyclization:

    • 4-N-anilino-1-benzyl-4-carboxypiperidine dihydrochloride is refluxed with sulfuric acid and ethanol, followed by alkalization and extraction .

Industrial-Scale Considerations

Industrial production emphasizes green chemistry principles, such as solvent-free reactions and continuous flow systems, to enhance yield and reduce environmental impact . For example, catalytic hydrogenation with Pd/C under optimized pressure (1–3 atm) improves reaction efficiency .

Physicochemical Properties

While direct data for N-[(4-Phenyl-4-piperidinyl)methyl]acetamide is limited, inferences can be drawn from its analog (Table 1) :

PropertyN-[(4-Phenyl-4-piperidinyl)methyl]acetamide (Inferred)N-[(1-Benzyl-4-phenyl-4-piperidyl)methyl]acetamide (Measured)
Molecular Weight296.41 g/mol322.44 g/mol
Density~1.05–1.10 g/cm³1.08 g/cm³
Boiling Point~480–500°C501.5°C
LogP~3.0–3.53.685

The absence of a benzyl group in the parent compound likely reduces steric hindrance and lipophilicity, influencing its solubility and reactivity .

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

N-[(4-Phenyl-4-piperidinyl)methyl]acetamide can be analyzed using reverse-phase HPLC with the following conditions :

ParameterValue
ColumnNewcrom R1 (C18, 3 µm particle size for UPLC)
Mobile PhaseAcetonitrile/Water/Phosphoric Acid (gradient elution)
DetectionUV-Vis (210–254 nm) or MS-compatible (formic acid)
ApplicationsImpurity profiling, pharmacokinetic studies

This method achieves baseline separation with a retention time of 6–8 minutes, enabling scalable preparative isolation .

Patent Literature and Industrial Applications

Key Synthesis Steps from Patent US4179569A

The patent outlines multi-step synthesis for piperidine derivatives, including :

  • Hydrogenation: Pd/C-mediated reduction of intermediates under mild conditions (40°C, 1 atm H₂).

  • Acid hydrolysis: Refluxing with sulfuric acid to cleave protective groups.

  • Crystallization: Purification via solvent recrystallization (e.g., ethanol/water mixtures).

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